molecular formula C15H20ClF3N2O B2772653 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-heptylacetamide CAS No. 439112-30-8

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-heptylacetamide

Cat. No.: B2772653
CAS No.: 439112-30-8
M. Wt: 336.78
InChI Key: LWVUXJGJBIHNAJ-UHFFFAOYSA-N
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Description

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-heptylacetamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro and trifluoromethyl group attached to the pyridine ring, along with a heptylacetamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-heptylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation of the starting materials.

    Introduction of the Heptylacetamide Side Chain: The heptylacetamide side chain is introduced through an acylation reaction, where the pyridine derivative is reacted with heptylacetamide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-heptylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-heptylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
  • 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine
  • 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thioacetamide

Uniqueness

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-heptylacetamide is unique due to its specific structural features, such as the heptylacetamide side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-heptylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClF3N2O/c1-2-3-4-5-6-7-20-14(22)9-13-12(16)8-11(10-21-13)15(17,18)19/h8,10H,2-7,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVUXJGJBIHNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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